3-ChloroMethyl-pyridine 1-oxide

Übersicht

Beschreibung

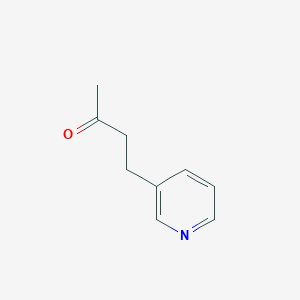

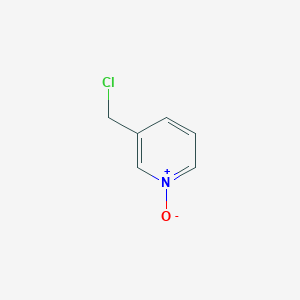

“3-ChloroMethyl-pyridine 1-oxide” (also known as 3-(chloromethyl)pyridin-1-ium-1-olate) is a chemical compound with the CAS Number: 82401-08-9 . It has a molecular weight of 143.57 .

Synthesis Analysis

The synthesis of “3-ChloroMethyl-pyridine 1-oxide” involves two stages . In the first stage, 3-chloromethylpyridinium chloride reacts with sodium hydrogencarbonate in water at 0 degrees Celsius. In the second stage, the reaction occurs with peracetic acid and acetic acid in chloroform for 18 hours .

Molecular Structure Analysis

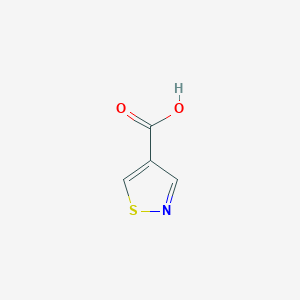

The molecular formula of “3-ChloroMethyl-pyridine 1-oxide” is C6H6ClNO .

Chemical Reactions Analysis

The chemical reactions involving “3-ChloroMethyl-pyridine 1-oxide” are complex and involve multiple stages . The reaction conditions involve the use of 3-chloromethylpyridinium chloride with sodium hydrogencarbonate in water at 0 degrees Celsius, followed by a reaction with peracetic acid and acetic acid in chloroform for 18 hours .

Wissenschaftliche Forschungsanwendungen

Synthesis of Gastric Acid-Related Disease Medication

3-ChloroMethyl-pyridine 1-oxide serves as an intermediate in the synthesis of Dexlansoprazole, a medication used to treat gastroesophageal reflux disease (GERD) and other gastric acid-related conditions. Modifications in the synthesis process of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, a key intermediate, have led to a more efficient process with reduced waste generation (Gilbile, Bhavani & Vyas, 2017).

Synthesis Optimization

The compound has been used in optimizing synthesis processes, such as the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine, demonstrating its versatility in chemical synthesis under mild conditions (Liang, 2007).

Catalysis and Complex Formation

Catalysis in Hydrogenation and Oxidation

3-ChloroMethyl-pyridine 1-oxide is involved in the formation of half-pincer ligands and half-sandwich complexes that are significant in catalysis, particularly in the transfer hydrogenation of ketones and oxidation of alcohols (Prakash et al., 2012).

Ligand Synthesis for Metal Complexes

The compound is utilized in the synthesis of ligands like propionamide pyridine and pyridine N-oxide ligands. These ligands are crucial in defining the coordination interaction with metal complexes, as seen in the interaction between pyridine N-oxide and Tb(NO3)3 (Binyamin et al., 2007).

Coordination Chemistry with Lanthanide Ions

Trifluoromethyl decorated derivatives of 2,6-bis[(diphenylphosphinoyl)methyl]pyridine N-oxide ligands, synthesized from 3-ChloroMethyl-pyridine 1-oxide, show extensive coordination chemistry with lanthanide ions, which is pivotal in understanding metal-ligand interactions (Pailloux et al., 2009).

Safety And Hazards

The safety data sheet for a related compound, 3-(Chloromethyl)pyridine hydrochloride, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation. Protective measures include avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Zukünftige Richtungen

Research on pyridine derivatives, including “3-ChloroMethyl-pyridine 1-oxide”, is ongoing. The focus on sustainable chemistry with minimum waste generation encourages chemists to develop direct C–H functionalization . This compound has numerous potential applications in various fields of research and industry, such as nuclear fuel reprocessing, analytical chemistry, and medicine.

Eigenschaften

IUPAC Name |

3-(chloromethyl)-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-4-6-2-1-3-8(9)5-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJYEZKDLOGBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500083 | |

| Record name | 3-(Chloromethyl)-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ChloroMethyl-pyridine 1-oxide | |

CAS RN |

82401-08-9 | |

| Record name | 3-(Chloromethyl)-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one](/img/structure/B1313992.png)

![Spiro[2.3]hexan-4-ol](/img/structure/B1314004.png)